molecular formula C10H15N5O2 . HCl B601342 Desacetyl famciclovir hydrochloride CAS No. 246021-75-0

Desacetyl famciclovir hydrochloride

Cat. No.: B601342
CAS No.: 246021-75-0
M. Wt: 273.72
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl famciclovir hydrochloride is a derivative of famciclovir, an antiviral medication used to treat herpes virus infections. Famciclovir is a prodrug of penciclovir, which means it is converted into the active compound penciclovir in the body. This compound is an important intermediate in the synthesis and metabolism of famciclovir .

Biochemical Analysis

Biochemical Properties

Desacetyl famciclovir hydrochloride plays a crucial role in biochemical reactions. It is converted into the active antiviral compound penciclovir upon oral administration . Penciclovir inhibits viral replication by targeting viral DNA polymerase . This interaction with the viral DNA polymerase is a key aspect of its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of viruses within the cell . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to penciclovir, which inhibits viral DNA polymerase . This inhibition prevents the replication of the virus at the molecular level . The binding interactions with biomolecules, enzyme inhibition, and changes in gene expression are all part of this mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the drug’s antiviral effect is sustained even after its removal, indicating its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been reported to be effective for the treatment of Feline Herpesvirus 1 (FHV-1) at a dosage of 40-90 mg/kg twice daily

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized in the liver to form penciclovir . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desacetyl famciclovir hydrochloride involves the deacetylation of famciclovir. This process typically includes the use of acidic or basic hydrolysis to remove the acetyl groups from famciclovir, resulting in desacetyl famciclovir. The hydrochloride salt is then formed by reacting desacetyl famciclovir with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient deacetylation and subsequent formation of the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Desacetyl famciclovir hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Desacetyl famciclovir hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of antiviral drugs.

    Biology: Studied for its role in the metabolism of famciclovir and its effects on viral replication.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the production of antiviral medications

Mechanism of Action

Desacetyl famciclovir hydrochloride is converted into penciclovir in the body. Penciclovir is phosphorylated by viral thymidine kinase to form penciclovir triphosphate, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis and replication, effectively controlling the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desacetyl famciclovir hydrochloride is unique due to its role as an intermediate in the metabolism of famciclovir. It provides a crucial step in the conversion of famciclovir to its active form, penciclovir, making it essential for the drug’s antiviral efficacy .

Properties

IUPAC Name

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHOBPSIGLPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246021-75-0
Record name Desacetyl famciclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL FAMCICLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethyl-5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxane (1 g) in a mixture of tetrahydrofuran (20 ml) and methanol (6 ml) at room temperature was added concentrated hydrochloric acid (0.32 ml). The resulting mixture was stirred for 2 hours during which time a solid crystallised. The solid was collected by filtration, washed with tetrahydrofuran (2 ml) and dried under a flow of air to give the desired product as the hydrochloride salt (800 mg, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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